3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
Description
3-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid (CAS: 726165-12-4) is a 1,2,4-triazole derivative characterized by a benzoic acid moiety linked via an acetamido-thioether bridge to a 5-(furan-2-yl)-4-phenyl-1,2,4-triazole core. This compound is notable for its structural complexity, combining heterocyclic, aromatic, and carboxylic acid functionalities.
Properties
IUPAC Name |
3-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-18(22-15-7-4-6-14(12-15)20(27)28)13-30-21-24-23-19(17-10-5-11-29-17)25(21)16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVSOXBIPPYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic approach to 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid typically involves a multi-step reaction sequence. Initially, the furan-2-yl, phenyl, and 1,2,4-triazole structures are independently synthesized using well-documented organic synthesis techniques. The synthesis is then followed by the integration of the triazole and furan systems under controlled conditions, often involving nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthetic routes to batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity. Automated synthesis platforms and advanced purification techniques, including chromatography and crystallization, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation reactions, where it can form oxidized derivatives, as well as reduction reactions to create reduced analogs.
Substitution Reactions: Nucleophilic substitution, particularly at the triazole and furan positions, is a notable reaction, enabling functionalization with various groups.
Condensation Reactions: The benzoic acid moiety can participate in esterification and amidation reactions, forming esters and amides.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including alkyl halides or amines for substitution reactions.
Major Products Formed
The products formed vary based on the reaction conditions but typically include various functionalized analogs of the original compound, each offering distinct chemical and biological properties.
Scientific Research Applications
Antibacterial Activity
The triazole ring is known for its antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways specific to bacteria, leading to cell death.
- Case Studies :
Anticancer Properties
Recent investigations have highlighted the potential of triazole-containing compounds in cancer therapy.
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by interfering with specific enzymatic pathways or inducing apoptosis in malignant cells.
- Case Studies :
Synthetic Applications
The compound serves as a versatile building block in organic synthesis.
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution .
- Industrial Relevance : The optimization of synthesis routes for this compound can lead to improved yields and lower production costs in pharmaceutical manufacturing .
Comparative Analysis of Triazole Derivatives
The following table summarizes the applications and activities of various triazole derivatives compared to the target compound:
Mechanism of Action
The compound operates through a multifaceted mechanism involving interactions with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Participates in biochemical pathways influencing cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its benzoic acid group , which contrasts with other derivatives bearing salts, acetamides, or alkyl/aryl substituents. Key structural analogs include:
Key Observations :
- Benzoic acid vs. salts : The piperidinium salt in Tryfuzole® enhances solubility for injectable formulations, whereas the benzoic acid group in the target compound may improve binding to targets requiring acidic interactions (e.g., COX enzymes) .
- Acetamide vs. benzoic acid : Acetamide derivatives (e.g., ) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The benzoic acid moiety could modulate activity through hydrogen bonding or ionization at physiological pH.
- Substituent effects: Alkyl chains (e.g., decylthio in ) increase lipophilicity, favoring membrane penetration for antimicrobial action.
Anti-Exudative Activity
- Acetamide derivatives: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1–3.21) showed 52–67% inhibition of exudate volume in carrageenan-induced edema models at 10 mg/kg, rivaling diclofenac sodium (8 mg/kg) . The benzoic acid analog’s activity remains unreported but may differ due to COX-1/2 affinity modulation.
Antimicrobial and Antifungal Activity
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : Exhibited MIC values of 0.5–2 µg/mL against Candida albicans and Aspergillus niger . The benzoic acid derivative’s polar group may reduce efficacy against fungi but enhance Gram-negative bacterial targeting via outer membrane disruption.
Stability and Degradation
- Benzoic acid derivatives may exhibit higher stability than salts or acetamides under similar conditions.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Piperidinium Salt (Tryfuzole® API) | Acetamide Derivatives |
|---|---|---|---|
| Solubility | Moderate (polar benzoic acid) | High (ionic salt) | Low (lipophilic acetamide) |
| LogP (Predicted) | ~2.5 | ~1.8 | ~3.0 |
| Metabolic Stability | Susceptible to glucuronidation | Stable (piperidinium) | Variable (amide hydrolysis) |
| Bioavailability | Moderate (polar group limits absorption) | High (solubility enhances absorption) | Low (high LogP reduces solubility) |
Notes:
Biological Activity
3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a compound that belongs to the class of triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C20H20N4O4S |
| Molecular Weight | 412.47 g/mol |
| IUPAC Name | 1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzoic acid |
| CAS Number | 735336-27-3 |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Antibacterial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.25–2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : The presence of the triazole moiety is crucial for antifungal activity. Compounds with similar structures have been reported to be effective against Candida albicans and Aspergillus fumigatus, with MIC values comparable to established antifungal agents .
Anti-inflammatory Activity
Triazoles are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. A related study highlighted that certain triazole derivatives exhibited selective COX-II inhibition with IC50 values ranging from 0.2 to 1.33 μM .
Anticancer Potential
Recent research has indicated that triazole compounds may possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. For example, compounds similar to the one have shown efficacy against different cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Cell Membrane Disruption : Antifungal activity may result from the disruption of fungal cell membranes by interfering with ergosterol synthesis, a key component of fungal cell membranes .
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with this class of compounds:
- Study on Antibacterial Activity : A study evaluated various triazole derivatives for their antibacterial efficacy against E. coli and Pseudomonas aeruginosa. Compounds similar to the target showed MIC values significantly lower than traditional antibiotics .
- Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of triazole derivatives in animal models. Results indicated a marked reduction in inflammation markers when treated with these compounds .
- Anticancer Studies : A recent publication discussed the anticancer effects of triazole derivatives on breast cancer cell lines, demonstrating a dose-dependent decrease in cell viability .
Q & A
Q. Q1. What are the optimal synthetic pathways for 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid, and how do reaction conditions affect yield?
Methodological Answer: The compound is synthesized via a multi-step approach. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared using literature methods (e.g., cyclization of thiosemicarbazide derivatives) . Next, a nucleophilic substitution reaction is performed by reacting the triazole-thione with chloroacetamide derivatives in ethanol/alkaline conditions (reflux for 1 hour). Critical factors include:
- Molar ratios : A 1:1 ratio of triazole-thione to chloroacetamide ensures minimal side products.
- Solvent system : Ethanol-water mixtures improve solubility and reaction kinetics.
- Post-synthesis purification : Recrystallization from ethanol enhances purity (>95%) .
Yield optimization requires precise control of pH (via KOH) and temperature to avoid thiol oxidation or hydrolysis of the acetamide group.
Structural Analysis and Modifications
Q. Q2. How do substituents on the phenyl or acetamide groups influence anti-exudative activity in related 1,2,4-triazole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl ring’s para position enhance anti-exudative activity by 20–35% compared to unsubstituted derivatives. Conversely, methoxy or ethyl groups reduce potency due to steric hindrance . The acetamide’s acetyl radical at position 3 further modulates activity by altering hydrogen-bonding interactions with biological targets. Researchers should prioritize substituent screening via parallel synthesis (e.g., 21 derivatives in ) followed by in vivo AEA assays using carrageenan-induced edema models .
Biological Activity Evaluation
Q. Q3. What experimental designs are recommended for assessing anti-inflammatory activity, and how should reference compounds be selected?
Methodological Answer: A robust protocol includes:
- Dose selection : 10 mg/kg for test compounds, with diclofenac sodium (8 mg/kg) as a reference standard .
- Model systems : Rat models of carrageenan-induced pleurisy or cotton pellet granuloma for quantifying exudate volume and leukocyte migration.
- Endpoint metrics : Compare inhibition rates (%) against controls, using ANOVA with post-hoc Tukey tests for significance (p<0.05).
Contradictory data between studies often arise from variations in animal strain or edema induction methods. To mitigate this, adhere to OECD guidelines for preclinical testing and validate results across multiple models.
Data Interpretation and Contradictions
Q. Q4. How should researchers resolve discrepancies in biological activity data between structurally similar triazole derivatives?
Methodological Answer: Contradictions may stem from:
- Crystallographic variations : Small differences in triazole ring conformation (e.g., planar vs. puckered) alter target binding, as seen in X-ray structures of related compounds .
- Metabolic stability : Substituents like furan-2-yl may undergo rapid hepatic oxidation, reducing in vivo efficacy despite strong in vitro activity .
To address this:
Perform docking studies to predict binding modes with cyclooxygenase-2 (COX-2) or NF-κB targets.
Conduct pharmacokinetic profiling (e.g., half-life, bioavailability) using LC-MS/MS.
Validate findings with knockout animal models to isolate target pathways.
Advanced Research Applications
Q. Q5. What strategies are effective for incorporating this compound into multi-target drug design for inflammatory diseases?
Methodological Answer: Leverage its dual pharmacophores:
- Triazole-sulfanyl moiety : Acts as a zinc-binding group for matrix metalloproteinase (MMP) inhibition.
- Benzoic acid group : Enhances solubility and COX-2 selectivity via carboxylate interactions.
Design hybrid analogs by conjugating with known anti-inflammatory scaffolds (e.g., curcuminoids or NSAID derivatives). Use molecular dynamics simulations to assess binding stability and synergy assays (e.g., Chou-Talalay method) to quantify combinatorial effects .
Comparative Studies
Q. Q6. How does this compound compare to diclofenac in terms of mechanism and side-effect profiles?
Methodological Answer: While diclofenac non-selectively inhibits COX-1/COX-2, this triazole derivative shows 3-fold higher selectivity for COX-2 in computational models, reducing gastrointestinal toxicity risks. However, its sulfanyl group may interact with cytochrome P450 enzymes, necessitating drug-drug interaction screens . Comparative toxicity studies in zebrafish embryos or 3D liver spheroids are recommended to evaluate hepatotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
